

An In-Depth Technical Guide to Bis-(PEG6-acid)-SS for Bioconjugation

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Compound of Interest

Compound Name: Bis-(PEG6-acid)-SS

Cat. No.: B8024985

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Bis-(PEG6-acid)-SS**, a cleavable linker widely utilized in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). We will delve into its core properties, mechanism of action, and provide detailed experimental protocols for its application.

Introduction to Bis-(PEG6-acid)-SS

Bis-(PEG6-acid)-SS is a homobifunctional crosslinker featuring two terminal carboxylic acid groups connected by a spacer arm containing a disulfide bond and two polyethylene glycol (PEG) units of six ethylene oxide repeats each.^{[1][2]} This chemical architecture imparts several advantageous properties for bioconjugation:

- **Amine Reactivity:** The terminal carboxylic acids can be activated to react with primary amines (e.g., lysine residues on antibodies) to form stable amide bonds.^[2]
- **Cleavable Disulfide Bond:** The central disulfide bond is stable in the bloodstream but can be cleaved under reducing conditions, such as the high glutathione concentrations found within tumor cells.^{[3][4]}
- **Enhanced Solubility:** The hydrophilic PEG6 spacers increase the aqueous solubility of the linker and the resulting bioconjugate, which can be beneficial when working with hydrophobic payloads.^[2]

These characteristics make **Bis-(PEG6-acid)-SS** an ideal candidate for creating ADCs that selectively release their cytotoxic payload within the target cancer cells, minimizing off-target toxicity.^{[3][4]}

Physicochemical and Pharmacokinetic Properties

The incorporation of a PEGylated disulfide linker like **Bis-(PEG6-acid)-SS** significantly influences the physicochemical and pharmacokinetic properties of the resulting bioconjugate.

Data Summary: Representative Properties of ADCs with Disulfide PEG Linkers

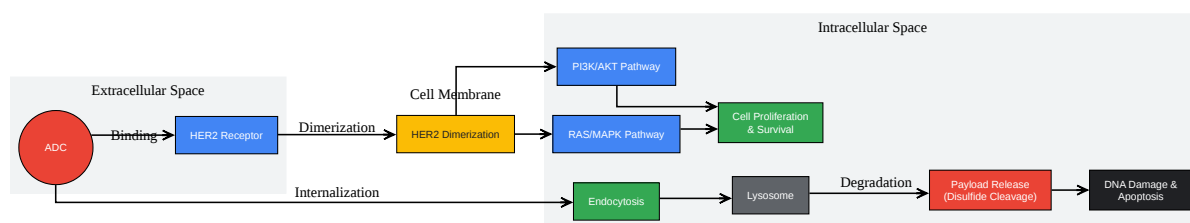
Property	Description	Representative Value/Trend
Drug-to-Antibody Ratio (DAR)	The average number of drug molecules conjugated to a single antibody. It is a critical quality attribute affecting efficacy and toxicity.[5][6]	Typically aimed for a DAR of 2 to 4 for optimal balance.[7]
In Vitro Plasma Stability	The stability of the linker in plasma, indicating the potential for premature drug release.	Disulfide linkers can exhibit varying stability. Hindered disulfide bonds show increased stability.[3]
Cleavage Rate (in presence of Glutathione)	The rate at which the disulfide bond is cleaved in a reducing environment, mimicking intracellular conditions.	Cleavage is dependent on glutathione concentration, with faster cleavage at higher concentrations (e.g., 1-10 mM intracellularly vs. ~5 µM in plasma).[8][9][10]
Pharmacokinetics (Half-life)	The time it takes for the concentration of the ADC in the body to reduce by half. Longer half-life is generally desirable.	PEGylation can increase the hydrodynamic size of the ADC, leading to reduced renal clearance and a longer circulation half-life.[11]
Solubility	The ability of the ADC to dissolve in aqueous solutions.	The hydrophilic PEG component improves the solubility of ADCs, especially those with hydrophobic payloads.[2]
Immunogenicity	The potential of the ADC to elicit an immune response.	PEGylation is known to reduce the immunogenicity of therapeutic proteins.

Mechanism of Action in Antibody-Drug Conjugates

ADCs constructed with **Bis-(PEG6-acid)-SS** exert their cytotoxic effect through a multi-step process that leverages both the specificity of the antibody and the conditional cleavage of the linker.

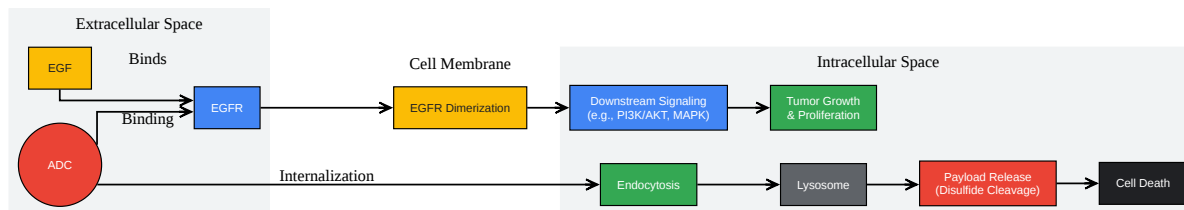
Signaling Pathways Targeted by ADCs

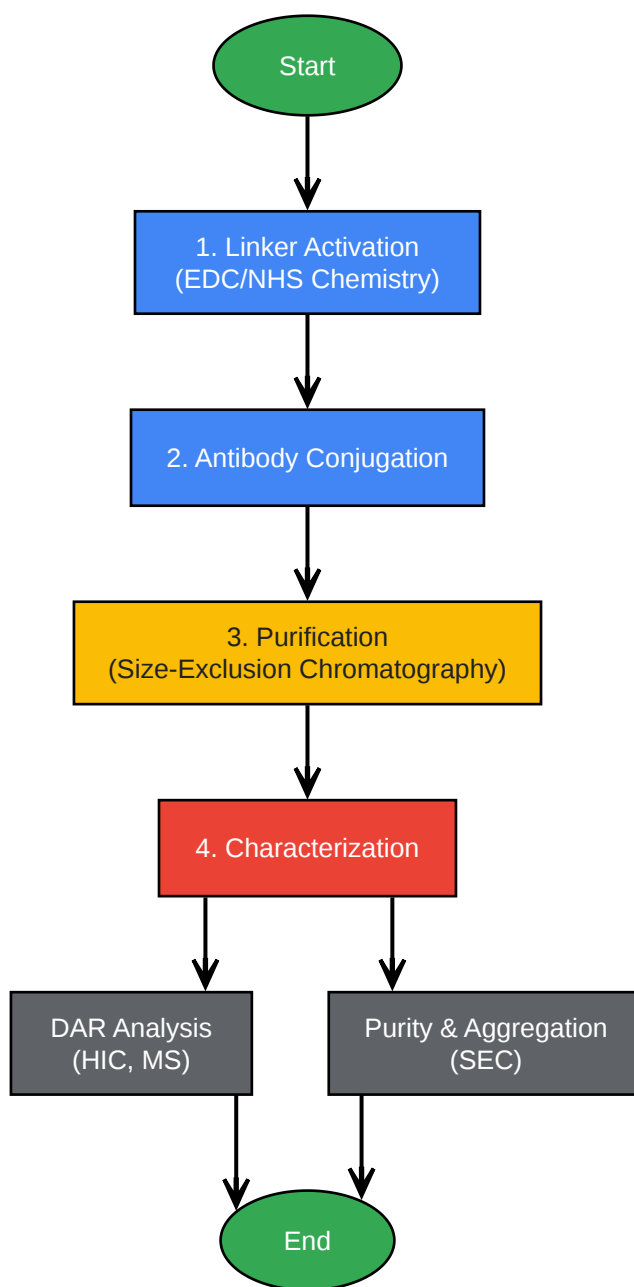
ADCs are designed to target specific antigens overexpressed on the surface of cancer cells. Two prominent examples are HER2 in breast cancer and EGFR in lung cancer.



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HER2-Targeted ADC Mechanism of Action.





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